N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVKBACEAGELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters and Aminopyrazoles
The core scaffold is synthesized via a one-step cyclocondensation reaction:
Reagents :
- 4-Phenyl-1H-pyrazol-5-amine (1.0 equiv)
- Ethyl 3-oxo-3-(propan-2-yl)propanoate (1.2 equiv)
- Acetic acid (solvent), reflux at 120°C for 12 hours.
Mechanism :
The reaction proceeds through enamine formation, followed by cyclodehydration to yield 3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Figure 1A).
Yield : 65–75% after recrystallization from ethanol.
Chlorination at Position 7
Conversion to 7-Chloro Intermediate
The 7-ketone is converted to a reactive chloride using phosphorus oxychloride (POCl₃):
Reagents :
- Pyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 equiv)
- POCl₃ (5.0 equiv), tetramethylammonium chloride (TMAC, 0.1 equiv)
- Reaction at 110°C for 2 hours.
Outcome :
3-Phenyl-5-(propan-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine is obtained as a pale-yellow solid.
Installation of the N-Benzylamine Group
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes displacement with benzylamine:
Reagents :
- 7-Chloropyrazolo[1,5-a]pyrimidine (1.0 equiv)
- Benzylamine (3.0 equiv)
- N,N-Dimethylformamide (DMF), 80°C for 8 hours.
Workup :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine.
Alternative Amination Strategies
- Microwave-assisted synthesis : Reduces reaction time to 1 hour at 100°C (yield: 68%).
- Catalytic methods : Palladium catalysts enable coupling under milder conditions but are less cost-effective for large-scale synthesis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Challenges and Optimization
Regiochemical Control
Scalability Considerations
- POCl₃ handling requires rigorous moisture control.
- Column chromatography remains a bottleneck; recrystallization in tert-butyl methyl ether improves process efficiency.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Classical | POCl₃ chlorination, DMF amination | 60–70% | High reproducibility |
| Microwave | 100°C, 1 hour | 68% | Faster, lower energy |
| Catalytic | Pd(OAc)₂, 80°C | 55% | Mild conditions |
Chemical Reactions Analysis
Substitution Reactions
The compound’s reactivity is dominated by substitutions at the pyrimidine ring, N-benzyl group, and isopropyl substituent.
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrimidine ring facilitates electrophilic attacks, particularly at positions activated by substituents. For example:
-
Nitration : Analogous pyrazolo[1,5-a]pyrimidines undergo nitration at the C-5 position under mild HNO₃/H₂SO₄ conditions, forming nitro derivatives (e.g., 5-nitro-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine ) .
-
Halogenation : Bromination with N-bromosuccinimide (NBS) in DMF selectively targets the pyrimidine ring’s C-6 position, as observed in structurally related compounds .
| Reaction Type | Reagents/Conditions | Position Modified | Product Example | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | Nitro derivative | |
| Bromination | NBS, DMF, RT | C-6 | 6-Bromo analog |
Nucleophilic Substitution
The N-benzyl group and 7-amine are sites for nucleophilic displacement:
-
N-Benzyl Replacement : Reaction with alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling conditions replaces the benzyl group (e.g., Suzuki-Miyaura coupling) .
-
7-Amine Functionalization : The amine reacts with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively .
Oxidation Reactions
The isopropyl group (-CH(CH₃)₂) undergoes oxidation to form a ketone or carboxylic acid:
-
Ketone Formation : Treatment with KMnO₄ in acidic or neutral conditions yields 5-(2-oxopropyl) derivatives.
-
Microbial Oxidation : Enzymatic oxidation by cytochrome P450 systems (e.g., FAD-dependent hydroxylases) introduces hydroxyl groups, as observed in mycobacterial metabolism studies .
Coupling Reactions
The compound participates in cross-coupling reactions to generate hybrid structures:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse aryl/heteroaryl groups at the 7-amine position .
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies terminal alkynes attached to the core, enabling bioconjugation applications .
Regioselectivity in Cyclization
Microwave-assisted synthesis methods enhance regioselectivity during cyclization steps. For example:
-
7-Amino vs. 5-Amino Isomers : Microwave irradiation promotes exclusive formation of 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers, as confirmed by X-ray crystallography .
Mechanistic Insights
-
Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine scaffold binds kinase ATP pockets via hydrogen bonding (N-1 and NH groups) and hydrophobic interactions (aryl/isopropyl groups) .
-
Antimycobacterial Activity : Hydroxylation by FAD-dependent enzymes (e.g., Rv1751) in Mycobacterium tuberculosis leads to metabolite inactivation, highlighting metabolic stability challenges .
Key Research Findings
Synthetic Limitations
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is C22H22N4, with a CAS number of 890628-60-1. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity.
Pharmacological Applications
Case Study 1: Trk Kinase Inhibition
A study published in a patent document highlighted the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives as Trk kinase inhibitors. The findings indicated that these compounds could effectively reduce tumor growth in preclinical models, suggesting their potential as therapeutic agents for cancers driven by Trk signaling pathways .
Case Study 2: Synthesis and Biological Evaluation
In a recent publication focusing on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, researchers reported the development of several analogs with improved potency against specific biological targets. The study emphasized structure–activity relationships that could guide further optimization of this compound for enhanced therapeutic efficacy .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Modifications and Substitution Patterns
The activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substitutions at positions 3, 5, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidines
Key Observations:
Position 3: Fluorination at the 3-phenyl group (e.g., 4-fluorophenyl in compound 35) enhances antimycobacterial potency compared to non-fluorinated analogs . The target compound’s unsubstituted phenyl may reduce activity relative to fluorinated derivatives.
Position 5: Isopropyl (target) vs. Compared to methyl (compound 12), isopropyl increases steric bulk, which may affect binding affinity or metabolic stability .
Position 7 : The N-benzyl group in the target compound differs from N-(pyridin-2-ylmethyl) in most active analogs. Pyridylmethyl groups improve solubility and hydrogen-bonding capacity, whereas benzyl may enhance lipophilicity but reduce target engagement .
Biological Activity
N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. The general structure includes a pyrazole ring fused to a pyrimidine, with various substituents that can significantly influence its biological properties.
Antimycobacterial Activity
One of the most notable activities of pyrazolo[1,5-a]pyrimidines is their effectiveness against Mycobacterium tuberculosis (M.tb). Recent studies have shown that derivatives of this class exhibit potent inhibitory effects on M.tb growth. For instance, a study reported that specific analogues demonstrated significant in vitro activity against M.tb with low cytotoxicity towards human cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimycobacterial activity. The presence of certain substituents at the 3 and 5 positions has been linked to improved efficacy against M.tb. For example, compounds with a 3-(4-fluorophenyl) group showed promising results in inhibiting M.tb growth in culture and exhibited stability in liver microsomal assays .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: MDA-MB-231 Cell Line
In one study, a library of pyrazolo[1,5-a]pyrimidin derivatives was screened against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some compounds showed significant growth inhibition, others did not exhibit any activity compared to control drugs like YM155. This highlights the variability in efficacy among different derivatives within this chemical class .
The mechanisms by which these compounds exert their biological effects are varied. For example:
- Antimycobacterial Mechanism : The action against M.tb is not linked to traditional pathways such as cell wall biosynthesis but may involve targeting metabolic pathways unique to the bacteria. Resistance mechanisms identified include mutations in specific enzymes that degrade these compounds .
- Anticancer Mechanism : The anticancer activity may involve the induction of cell cycle arrest and apoptosis through various signaling pathways. Some studies suggest that these compounds can modulate NF-kB signaling pathways, which are crucial for cancer cell survival .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Key Findings |
|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | Potent inhibitors identified; low cytotoxicity |
| Anticancer | MDA-MB-231 (breast cancer) | Variable efficacy; some compounds show significant inhibition |
| Mechanism of Action | Various | Involves unique metabolic pathways; apoptosis induction |
Q & A
What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
Level: Basic
Answer:
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of 5-aminopyrazole derivatives with β-ketoesters or acrylonitriles under acidic or basic conditions. For example, cyclocondensation of ethyl acetoacetate with 5-aminopyrazole precursors (e.g., substituted pyrazoles) in refluxing acetic acid yields the core structure . Post-functionalization steps, such as Suzuki-Miyaura cross-coupling, can introduce aryl groups (e.g., benzyl or phenyl substituents) using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (1–5 mol%).
How can regioselectivity challenges during N-alkylation of the pyrazolo[1,5-a]pyrimidine scaffold be addressed?
Level: Advanced
Answer:
Regioselectivity in N-alkylation is influenced by steric and electronic factors. For instance, the 7-amine position is more nucleophilic due to conjugation with the pyrimidine ring, favoring alkylation at this site. To avoid competing reactions (e.g., O-alkylation), use bulky alkyl halides (e.g., benzyl bromide) and polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) . X-ray crystallography (e.g., CCDC 967390) confirms regioselectivity by resolving bond lengths and angles in the final product .
What spectroscopic techniques are critical for resolving structural ambiguities in substituted pyrazolo[1,5-a]pyrimidines?
Level: Basic
Answer:
1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and distinguish between substituents (e.g., trifluoromethyl vs. isopropyl groups) via coupling patterns and integration.
HRMS : Confirm molecular formula and detect isotopic peaks (e.g., chlorine or fluorine).
IR Spectroscopy : Identify amine (-NH₂, ~3400 cm⁻¹) and nitrile (-CN, ~2200 cm⁻¹) functional groups .
For advanced ambiguity, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded regions .
How do substituents at the 3-, 5-, and 7-positions influence biological activity?
Level: Advanced
Answer:
Methodological Insight : Structure-activity relationship (SAR) studies require iterative synthesis (e.g., replacing trifluoromethyl with methyl groups) paired with kinase inhibition assays (e.g., IC₅₀ measurements) .
How can contradictory data in enzyme inhibition assays be resolved?
Level: Advanced
Answer:
Discrepancies often arise from assay conditions (e.g., ATP concentration, pH) or cell-line specificity. For example:
- CDK9 Inhibition : IC₅₀ values vary between Jurkat (leukemia) and MCF-7 (breast cancer) cells due to differential expression of anti-apoptotic proteins (e.g., Mcl-1) .
- 5-HT₆ Receptor Binding : Use radioligand displacement assays (e.g., [³H]-LSD) with HEK293 cells overexpressing human 5-HT₆ to standardize results .
Validate findings using orthogonal methods (e.g., Western blotting for downstream protein targets) .
What computational tools are effective for predicting binding modes of this compound with kinase targets?
Level: Advanced
Answer:
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (AMBER, GROMACS) predict interactions with residues in kinase ATP pockets. For example:
- CDK2 : The benzyl group forms hydrophobic contacts with Ile10, while the pyrimidine nitrogen hydrogen-bonds with Glu81 .
- Selectivity : Electrostatic potential maps explain preferential binding to CDK9 over CDK2 due to charge complementarity .
Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .
How can metabolic stability of this compound be improved for in vivo studies?
Level: Advanced
Answer:
- Strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block CYP450 oxidation .
- In Vitro Assays : Use liver microsomes (human/rat) to measure t₁/₂ and identify metabolic hotspots (e.g., N-dealkylation sites) .
- Prodrug Design : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protectors, which hydrolyze in vivo .
What crystallization conditions yield high-quality single crystals for X-ray analysis?
Level: Basic
Answer:
Slow evaporation of methanol or ethanol solutions (2–5 mg/mL) at 4°C produces diffraction-quality crystals. For hydrophobic derivatives (e.g., trifluoromethyl-substituted), use mixed solvents (e.g., CHCl₃:MeOH, 1:1) . Data collection at 100 K with synchrotron radiation (λ = 0.710–1.541 Å) resolves disorder in flexible substituents (e.g., isopropyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
